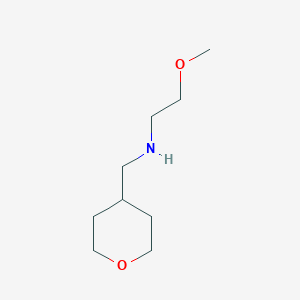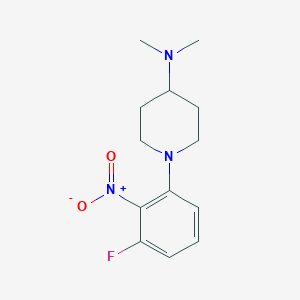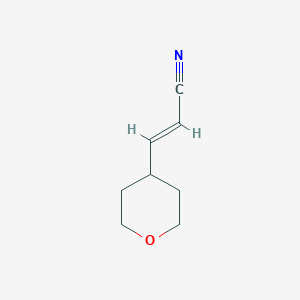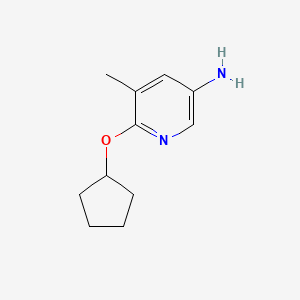
3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid
Vue d'ensemble
Description
“3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” is a chemical compound. It is a liquid at room temperature . It is used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” has been reported in the literature . For example, trifluoromethylpyridines, which share a similar structural motif, have been synthesized and used in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” can be represented by the InChI code 1S/C7H5BrF3NO/c8-5-1-6 (3-12-2-5)13-4-7 (9,10)11/h1-3H,4H2 .
Physical And Chemical Properties Analysis
“3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” is a liquid at room temperature . Its molecular weight is 256.02 .
Applications De Recherche Scientifique
Synthesis, Characterization and Biological Activity Studies
This study outlines the synthesis of 5-Bromo thiazolyl azo-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) complex. It explores various analytical techniques such as 1H-NMR, mass spectral, FT-IR spectra, and more to support the azo ligand structures and their metal complex. The findings suggest potential applications in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
An Indirect Strategy for Trifluoromethylation
This research discloses the use of 3-Bromo-1,1,1-trifluoroacetone as an effective indirect trifluoromethylation reagent. The study highlights its role in constructing the 3-trifluoromethyl isocoumarin skeleton, which is significant in bioactive compounds (Zhou et al., 2020).
Structure and Vibrational Analysis of Benzoic Acid Derivatives
This study delves into the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid, a derivative. It uses DFT theory to compare calculated and experimental parameters, predicting the reactivity of the compound. The influence of solvents on reactivity parameters is also explored (Yadav et al., 2022).
Biological and Pharmacological Applications
Transient Chemical Oscillations in Benzoic Acid–Bromate Reaction
The study investigates the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid (DMABA) by acidic bromate, identifying 3-bromo-4-(N,N-dimethylamino) benzoic acid as a major component before the onset of oscillations. This highlights its potential in chemical reaction dynamics (Bell & Wang, 2015).
Synthesis of Benzoic Acid Methyl Ester
This research involves the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin. The study is significant for understanding the synthesis process and product identification through 1H-NMR and IR (Zha Hui-fang, 2011).
Material Science and Engineering
Novel Industrial Process Scale-Up
This study presents the scale-up process of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors. The research demonstrates a scalable preparation process that is cost-effective and has a high yield, highlighting its industrial significance (Zhang et al., 2022).
Organometallic Synthesis Using Bromo Derivatives
The study describes using 1-Bromo-3,5-bis(trifluoromethyl)benzene for organometallic synthesis. It highlights various reactions with phenylmagnesium, -lithium, and -copper intermediates, showcasing its versatility in organometallic chemistry (Porwisiak & Schlosser, 1996).
Safety And Hazards
The safety data sheet for a similar compound, “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQABZPKNBZNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)





![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)



![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)

